2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide is a complex organic compound that features a triazole ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives . The thiophene ring is often prepared via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imine group can yield primary or secondary amines .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, while the thiophene ring could modulate the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-4,5-dimethylphenol
- 2-methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
Uniqueness
What sets 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H21N5OS2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21N5OS2/c1-4-24-18(15-8-5-13(2)6-9-15)22-23-19(24)26-12-17(25)21-20-11-16-10-7-14(3)27-16/h5-11H,4,12H2,1-3H3,(H,21,25)/b20-11- |
InChI Key |
ZKQXLHAXHOSWOT-JAIQZWGSSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(S2)C)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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